BPIC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H20N2O5 |

|---|---|

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

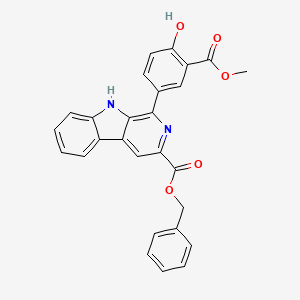

benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C27H20N2O5/c1-33-26(31)20-13-17(11-12-23(20)30)24-25-19(18-9-5-6-10-21(18)28-25)14-22(29-24)27(32)34-15-16-7-3-2-4-8-16/h2-14,28,30H,15H2,1H3 |

InChI-Schlüssel |

QTOJFNFWYFXKQT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=CC(=C1)C2=C3C(=CC(=N2)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5N3)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BPIC Compound in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the novel anti-cancer compound, BPIC (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate). The document elucidates the core mechanisms through which this compound exerts its anti-neoplastic effects, with a focus on its role as a DNA intercalator, an inducer of apoptosis, and an agent of cell cycle arrest. Furthermore, this guide explores the compound's anti-inflammatory and free-radical scavenging properties. Quantitative data from relevant studies are summarized in structured tables, and detailed protocols for key experimental assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, offering a clear and concise representation of the compound's activity at a molecular level.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the continuous development of novel therapeutic agents with enhanced efficacy and reduced toxicity. The pyrido[3,4-b]indole scaffold, a core structure in many alkaloids, has garnered significant attention in medicinal chemistry due to the potent biological activities of its derivatives. This compound, or benzyl (B1604629) 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, is a synthetic derivative that has demonstrated promising anti-tumor properties. This guide aims to provide an in-depth, technical understanding of this compound's mechanism of action in cancer cells, catering to researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action

DNA Intercalation

The primary anti-tumor mechanism of this compound is attributed to its ability to intercalate into the DNA double helix. This interaction disrupts the planarity of the DNA structure, thereby interfering with crucial cellular processes such as DNA replication and transcription. This disruption ultimately leads to the inhibition of cancer cell proliferation and the induction of programmed cell death.

Diagram: Proposed Mechanism of DNA Intercalation by this compound

Caption: Conceptual diagram of this compound intercalating between DNA base pairs.

Induction of Apoptosis

By interfering with DNA integrity, this compound triggers the intrinsic pathway of apoptosis. While direct studies on this compound's effect on specific caspases are limited, research on structurally similar pyrido[3,4-b]indole derivatives suggests a mechanism involving the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7). This leads to the cleavage of key cellular substrates, culminating in programmed cell death.

Diagram: Proposed Apoptotic Signaling Pathway Induced by this compound

Caption: Proposed signaling cascade for this compound-induced apoptosis.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, a common consequence of DNA damage. While the precise phase of arrest induced by this compound is yet to be fully elucidated, studies on related pyrido[3,4-b]indole compounds suggest an arrest at the G2/M phase. This is often mediated by the inhibition of cyclin-dependent kinases (CDKs) and their associated cyclins, which are critical for cell cycle progression. A plausible mechanism involves the downregulation of CDK1 and Cyclin B.

Diagram: Proposed Mechanism of this compound-Induced Cell Cycle Arrest

Caption: Hypothetical pathway of this compound-induced G2/M cell cycle arrest.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| S180 | Sarcoma | 1.2 |

| A549 | Lung Cancer | 3.5 |

| HCT-8 | Colon Cancer | 4.1 |

| BGC-823 | Gastric Cancer | 5.8 |

| U251 | Glioblastoma | 6.3 |

| HepG2 | Liver Cancer | 7.2 |

| CNE | Nasopharyngeal | 8.9 |

Data represents the mean from multiple experiments.

Ancillary Mechanisms of Action

Free-Radical Scavenging Activity

This compound has demonstrated the ability to scavenge various free radicals, including hydroxyl (•OH), superoxide (B77818) anion (•O2-), and nitric oxide (NO). This antioxidant property may contribute to its overall anti-cancer effect by mitigating oxidative stress within the tumor microenvironment, which is known to promote cancer progression. Quantitative data for the specific IC50 values of this compound in radical scavenging assays are the subject of ongoing research.

Anti-inflammatory Properties

Chronic inflammation is a key factor in tumorigenesis. A structurally related compound, NRCB (benzyl Nω-nitro-Nα-(9H-pyrido[3,4-b]indole-3-carbonyl)-L-argininate), has been shown to decrease the serum levels of pro-inflammatory cytokines such as TNF-α and IL-2 in a dose-dependent manner in vivo.[1] It is plausible that this compound shares a similar anti-inflammatory mechanism, which would be beneficial in a therapeutic context.

Table 2: Anti-inflammatory Effect of a Related Pyrido[3,4-b]indole Compound (NRCB)

| Treatment Group | Dose (µmol/kg) | Serum TNF-α Reduction (%) | Serum IL-2 Reduction (%) |

| Control | 0 | 0 | 0 |

| NRCB | 1 | Significant | Significant |

Qualitative data from a study on a related compound; specific quantitative values for this compound are under investigation.[1]

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: MTT Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Diagram: Apoptosis Assay Workflow

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells for at least 30 minutes on ice.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry, measuring the fluorescence of PI.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its primary mode of cytotoxicity appears to be through DNA intercalation, which triggers apoptosis and cell cycle arrest. Additionally, its potential free-radical scavenging and anti-inflammatory properties may contribute to its therapeutic efficacy.

Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound. This includes identifying the specific caspases, cyclins, and CDKs that are modulated by this compound. Quantitative studies on its antioxidant and anti-inflammatory activities are also needed to provide a more complete picture of its pharmacological profile. Such investigations will be crucial for the continued development of this compound as a potential candidate for cancer therapy. be crucial for the continued development of this compound as a potential candidate for cancer therapy.

References

what is the chemical structure of BPIC

An In-Depth Technical Guide to BPIC: Chemical Structure and Core Functional Mechanisms

For researchers, scientists, and drug development professionals, understanding the foundational characteristics of novel compounds is critical for innovation. This guide provides a detailed overview of the chemical structure, properties, and core mechanisms of this compound (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate), a novel synthetic compound with significant potential in oncology. This compound has demonstrated anti-tumor, anti-inflammatory, and free-radical scavenging properties.[1][2]

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure features a β-carboline core, which is a common motif in pharmacologically active compounds, linked to a substituted phenyl group. The formal IUPAC name for this compound is benzyl (B1604629) 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate.[2]

Chemical Structure:

The key structural features include the planar pyrido[3,4-b]indole system, which is crucial for its primary mechanism of action, and various functional groups that contribute to its biological activity.

Core Mechanism of Action: DNA Intercalation

The primary anti-tumor mechanism of this compound is its function as a DNA intercalating agent.[1][4] The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This interaction disrupts the normal function of DNA, interfering with critical cellular processes like DNA replication and transcription. This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1]

Molecular docking studies have shown that this compound exhibits a high affinity for DNA, with a binding score equal to that of doxorubicin (B1662922), a well-established DNA intercalating agent and chemotherapy drug.[1][2]

Quantitative Analysis of Anti-Proliferative Activity

This compound has demonstrated significant dose-dependent anti-proliferative effects across various cancer cell lines. The efficacy is commonly measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The IC₅₀ values for this compound against several human cancer cell lines, as determined by the MTT assay, are summarized below.[1]

| Cell Line | Cancer Type | IC₅₀ of this compound (μM) |

| S180 | Sarcoma | 1.2 |

| A549 | Lung Cancer | 3.5 |

| HCT-8 | Colon Cancer | 4.1 |

| BGC-823 | Gastric Cancer | 5.8 |

| U251 | Glioblastoma | 6.3 |

| HepG2 | Liver Cancer | 7.2 |

| CNE | Nasopharyngeal Cancer | 8.9 |

| (Data sourced from MTT assay results)[1] |

Secondary Mechanisms: Anti-Inflammatory and Antioxidant Activity

In addition to its direct cytotoxic effects, this compound exhibits potent anti-inflammatory and free-radical scavenging capabilities, which are crucial in the context of the tumor microenvironment.[2]

-

Anti-inflammatory Action: At a dose of 1μmol/kg, this compound effectively inhibited xylene-induced ear edema in mice and reduced plasma levels of pro-inflammatory cytokines such as TNF-α and IL-8.[2]

-

Free Radical Scavenging: The compound has been shown to scavenge hydroxyl (•OH), superoxide (B77818) anion (•O₂⁻), and nitric oxide (NO) free radicals in a concentration-dependent manner.[1][2][4]

These secondary actions may contribute to its overall anti-tumor efficacy by mitigating inflammation and oxidative stress, which are known promoters of tumor progression.[2]

Experimental Protocols

In Vitro Anti-Proliferative MTT Assay

This protocol outlines the methodology used to determine the IC₅₀ values listed in the table above.

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A549, HepG2, S180) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 μL of the medium containing the different concentrations of this compound is added. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

-

Calculation: The cell viability is calculated as a percentage relative to the control group. The IC₅₀ value is then determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Tumor Efficacy Study (Sarcoma S180 Model)

This protocol describes the in vivo experiment that established this compound's anti-tumor efficacy.

Objective: To evaluate the anti-tumor activity of this compound in a murine solid tumor model.

Methodology:

-

Animal Model: Kunming mice are used for the study.

-

Tumor Implantation: Sarcoma S180 cells are subcutaneously injected into the right axilla of each mouse.

-

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to a control group and one or more this compound treatment groups.

-

Drug Administration: The control group receives a vehicle solution (e.g., saline or PBS). The treatment groups receive this compound administered daily via intraperitoneal injection for 10 consecutive days.[1]

-

Tumor Measurement: Tumor volume is measured every other day using calipers. Volume is typically calculated using the formula: (Length × Width²)/2.

-

Efficacy Calculation: The tumor inhibition rate is calculated using the formula: (1 - [Average tumor weight of treated group / Average tumor weight of control group]) × 100%.[1] The study demonstrated that the efficacy of this compound was two times higher than that of doxorubicin in this model.[2] of this compound was two times higher than that of doxorubicin in this model. [cite: 9]

References

In-Depth Technical Guide on the Free-Radical Scavenging Activity of BPIC

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIC, or benzyl (B1604629) 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, is a novel synthetic intercalator that has garnered significant interest in the scientific community.[1] Preclinical studies have indicated its potential as a multi-faceted therapeutic agent, demonstrating anti-tumor and anti-inflammatory properties in addition to its capacity as a free-radical scavenger.[1] The concurrent abilities to combat inflammation and neutralize damaging free radicals make this compound a compelling candidate for further investigation in the context of diseases where oxidative stress and inflammation are key pathological drivers, such as cancer.[1]

This technical guide provides a comprehensive overview of the known free-radical scavenging activities of this compound. It includes detailed experimental protocols for the key assays used to determine its antioxidant potential and visual representations of experimental workflows and relevant biological pathways.

Core Free-Radical Scavenging Activity

This compound has been shown to directly scavenge several key reactive oxygen species (ROS) and reactive nitrogen species (RNS) in a concentration-dependent manner. Specifically, its activity has been confirmed against hydroxyl radicals (•OH), superoxide (B77818) anions (•O₂⁻), and nitric oxide (NO) radicals.[1] Among these, nitric oxide radicals have demonstrated the highest sensitivity to scavenging by this compound.[1]

Data Presentation

A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC₅₀ values) for the free-radical scavenging activity of this compound against hydroxyl, superoxide, and nitric oxide radicals. The existing research confirms the qualitative activity but does not provide the numerical data necessary for a comparative table. Researchers investigating this compound would need to perform the assays detailed in this guide to establish these quantitative benchmarks.

Experimental Protocols

The following sections detail the standardized experimental methodologies for assessing the scavenging activity of this compound against hydroxyl, superoxide, and nitric oxide radicals.

Hydroxyl Radical (•OH) Scavenging Assay

This assay is typically based on the Fenton reaction, where hydroxyl radicals are generated and then detected by their reaction with a probe, leading to a measurable change, often colorimetric.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is used to generate hydroxyl radicals.[2] These highly reactive radicals can degrade a detector molecule, such as 2-deoxy-D-ribose, which, upon heating with thiobarbituric acid (TBA) at low pH, forms a pink chromogen.[2] An antioxidant compound like this compound will compete with the detector molecule for the hydroxyl radicals, thus reducing the extent of degradation and color formation. The absorbance is measured spectrophotometrically, and the percentage of scavenging is calculated.

Methodology:

-

Reagent Preparation:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Ferric chloride (FeCl₃) solution (e.g., 1 mM)

-

Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 1.04 mM)

-

2-deoxy-D-ribose solution (e.g., 28 mM)

-

Ascorbic acid solution (e.g., 2 mM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v)

-

This compound solutions of various concentrations.

-

-

Assay Procedure:

-

In a test tube, combine 0.8 mL of phosphate buffer, 0.2 mL of EDTA, 0.2 mL of FeCl₃, and 0.2 mL of 2-deoxy-D-ribose.[2]

-

Add 0.2 mL of the this compound solution at a specific concentration.

-

Initiate the reaction by adding 0.2 mL of ascorbic acid and 0.2 mL of H₂O₂.[2]

-

Incubate the mixture in a water bath at 37°C for 1 hour.[2]

-

Stop the reaction by adding 1.5 mL of TCA and 1.5 mL of TBA solution.[2]

-

Heat the mixture at 100°C for 15 minutes to develop the pink color.[2]

-

Cool the tubes and measure the absorbance at 532 nm.[2]

-

A control is prepared without the test compound.

-

-

Calculation of Scavenging Activity:

-

The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.[2]

-

Superoxide Anion (•O₂⁻) Scavenging Assay

This assay typically utilizes a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system, to generate superoxide radicals, which are then detected by the reduction of nitroblue tetrazolium (NBT).

Principle: Superoxide anions are generated in a system containing NADH and phenazine methosulfate (PMS). These radicals reduce the yellow dye, nitroblue tetrazolium (NBT), to a blue formazan (B1609692) product that can be measured spectrophotometrically.[3] Antioxidant compounds will scavenge the superoxide anions, thereby inhibiting the reduction of NBT and decreasing the formation of the blue formazan.

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADH solution (e.g., 468 µM in buffer)

-

Nitroblue tetrazolium (NBT) solution (e.g., 156 µM in buffer)

-

Phenazine methosulfate (PMS) solution (e.g., 60 µM in buffer)

-

This compound solutions of various concentrations.

-

-

Assay Procedure:

-

In a test tube or microplate well, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the this compound solution.

-

Initiate the reaction by adding 100 µL of PMS solution.

-

Incubate the mixture at ambient temperature for 5 minutes.

-

Measure the absorbance of the resulting blue formazan at 560 nm.[3]

-

A control is prepared without the test compound.

-

-

Calculation of Scavenging Activity:

-

The percentage of superoxide anion scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

-

Nitric Oxide (NO) Radical Scavenging Assay

This assay is based on the spontaneous generation of nitric oxide from sodium nitroprusside in an aqueous solution at physiological pH.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions can be quantified using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride), which forms a purple azo dye.[4] Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions and a decrease in the intensity of the purple color, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Phosphate buffered saline (PBS, pH 7.4)

-

Sodium nitroprusside solution (e.g., 10 mM in PBS)

-

Griess reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

This compound solutions of various concentrations.

-

-

Assay Procedure:

-

Mix 2 mL of the sodium nitroprusside solution with 0.5 mL of the this compound solution.

-

Incubate the mixture at 25°C for 150 minutes.[4]

-

After incubation, add 0.5 mL of the Griess reagent to 0.5 mL of the reaction mixture.

-

Allow the mixture to stand for 30 minutes at 25°C for color development.

-

Measure the absorbance of the purple azo dye at 546 nm.

-

A control is prepared without the test compound.

-

-

Calculation of Scavenging Activity:

-

The percentage of nitric oxide scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the general experimental workflow for free-radical scavenging assays and a key signaling pathway potentially modulated by antioxidant compounds.

Caption: General experimental workflow for in vitro free-radical scavenging assays.

Caption: Hypothetical modulation of the Nrf2-ARE antioxidant pathway by this compound.

Disclaimer: The signaling pathway depicted above is a generalized representation of a common antioxidant mechanism. The specific interaction of this compound with the Nrf2-ARE pathway has not been explicitly demonstrated in the reviewed literature and is presented here for illustrative purposes.

Conclusion

This compound is a promising compound with demonstrated efficacy in scavenging key free radicals, including hydroxyl, superoxide, and nitric oxide radicals. While quantitative data on its scavenging potency remains to be fully elucidated, the established qualitative activity provides a strong rationale for its further development as a potential therapeutic agent for conditions associated with oxidative stress. The standardized protocols provided in this guide offer a clear framework for researchers to quantitatively assess the free-radical scavenging capabilities of this compound and to further explore its mechanisms of action. Future studies should focus on determining the IC₅₀ values for its scavenging activities and investigating its impact on cellular antioxidant signaling pathways to fully understand its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel harmine derivative, N-(4-(hydroxycarbamoyl)benzyl)-1-(4- methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC), as histone deacetylase inhibitor: in vitro antiproliferation, apoptosis induction, cell cycle arrest, and antimetastatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline ring system, is a privileged heterocyclic scaffold found in a vast array of biologically active alkaloids and synthetic compounds. Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological effects, including anti-cancer, anti-leishmanial, and neuropharmacological activities. The functionalization of the β-carboline skeleton, particularly at the 1 and 3 positions, has been a key strategy in medicinal chemistry to modulate potency and selectivity for various biological targets.

The title compound, benzyl (B1604629) 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate], incorporates several key structural features: a substituted phenyl group at the 1-position, a benzyl carboxylate at the 3-position, and specific functional groups on the phenyl ring. These features suggest potential for targeted biological interactions. This guide provides a comprehensive overview of a proposed synthetic pathway to this molecule and discusses its potential biological significance in the context of related compounds.

Proposed Synthetic Pathway

The synthesis of benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate] can be envisioned through a multi-step sequence, leveraging well-established synthetic transformations. The core strategy involves the initial construction of the tetrahydro-β-carboline ring system via the Pictet-Spengler reaction, followed by oxidation to the aromatic β-carboline, and concluding with the introduction of the benzyl group.

Caption: Proposed synthetic pathway for the target molecule.

Stage 1: Pictet-Spengler Reaction

The cornerstone of this synthesis is the Pictet-Spengler reaction, which constructs the tetrahydro-β-carboline core. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol (Hypothetical):

-

Reactants:

-

Tryptophan benzyl ester hydrochloride (1.0 eq)

-

Methyl 4-formyl-3-hydroxybenzoate (1.1 eq)

-

-

Solvent: Dichloromethane (CH₂Cl₂) or Toluene

-

Catalyst: Trifluoroacetic acid (TFA) (catalytic amount)

-

Procedure:

-

To a solution of tryptophan benzyl ester hydrochloride in the chosen solvent, add methyl 4-formyl-3-hydroxybenzoate.

-

Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield benzyl 1-[4-hydroxy-3-(methoxycarbonyl)phenyl]-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate.

-

Stage 2: Aromatization of the Tetrahydro-β-carboline

The tetrahydro-β-carboline intermediate is then aromatized to the corresponding β-carboline. This oxidation can be achieved using various reagents and conditions.

Experimental Protocol (Hypothetical):

-

Reactant:

-

Benzyl 1-[4-hydroxy-3-(methoxycarbonyl)phenyl]-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate (1.0 eq)

-

-

Oxidizing Agent:

-

Option A: 10% Palladium on carbon (Pd/C) (0.1 eq) in a high-boiling solvent like xylene or mesitylene.

-

Option B: Silver carbonate (Ag₂CO₃) (2.0 eq) in a solvent such as dimethylformamide (DMF).

-

-

Procedure (Option A - Pd/C):

-

Dissolve the tetrahydro-β-carboline in xylene.

-

Add 10% Pd/C to the solution.

-

Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the aromatized product.

-

-

Procedure (Option B - Ag₂CO₃): [1]

-

Dissolve the tetrahydro-β-carboline in DMF.

-

Add silver carbonate to the solution.

-

Heat the mixture at a specified temperature (e.g., 100-120 °C) for a designated time, monitoring by TLC.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Alternative Route: Benzylation as a Final Step

An alternative strategy would involve performing the Pictet-Spengler reaction with tryptophan, followed by oxidation to yield 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid. The final step would then be the benzylation of the carboxylic acid.

Experimental Protocol (Hypothetical Benzylation):

-

Reactants:

-

1-[4-hydroxy-3-(methoxycarbonyl)-phenyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Procedure:

-

To a solution of the carboxylic acid in the chosen solvent, add the base.

-

Add benzyl bromide to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry, concentrate, and purify the product by column chromatography.

-

Quantitative Data (Hypothetical)

As no specific experimental data for the title compound has been reported, the following table presents hypothetical quantitative data based on typical yields for analogous reactions.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (%) (Post-Purification) |

| 1 | Benzyl 1-[4-hydroxy-3-(methoxycarbonyl)phenyl]-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate | C₂₇H₂₄N₂O₅ | 472.50 | 70-85 | >95 |

| 2 | Benzyl 1-[4-hydroxy-3-(methoxycarbonyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate | C₂₇H₂₀N₂O₅ | 468.47 | 50-70 | >98 |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) values expected for aromatic protons of the β-carboline core, the substituted phenyl ring, and the benzyl group, as well as singlets for the methoxy (B1213986) and ester protons.

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) values corresponding to the carbons of the heterocyclic system, the aromatic rings, and the carbonyl groups.

-

Mass Spectrometry (ESI+): m/z calculated for [M+H]⁺.

-

Melting Point: Expected to be a solid with a defined melting point.

-

FT-IR (KBr): Characteristic absorption bands for N-H, C=O (ester), and aromatic C-H and C=C stretching vibrations.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate] has not been documented, the broader class of 1-aryl-β-carboline derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Many β-carboline derivatives exhibit potent anticancer activity.[2] Their mechanisms of action are often multifactorial and can include:

-

DNA Intercalation: The planar tricyclic ring system of β-carbolines can intercalate between the base pairs of DNA, leading to inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.

-

Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase I or II, enzymes crucial for DNA topology, leading to DNA damage and cell death.

-

Kinase Inhibition: β-carbolines can act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby disrupting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Potential anticancer mechanisms of β-carbolines.

Anti-leishmanial Activity

Certain synthetic β-carboline derivatives have demonstrated significant activity against Leishmania species. The mechanism is not fully elucidated but may involve disruption of parasitic cellular processes.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and potential biological relevance of benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate]. The proposed synthetic route is based on robust and well-documented chemical reactions. The structural features of the target molecule suggest that it is a promising candidate for biological evaluation, particularly in the areas of oncology and anti-parasitic drug discovery. Further research is warranted to synthesize this compound, confirm its structure, and explore its pharmacological profile and mechanism of action. The detailed protocols and conceptual framework presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Preclinical Anti-Tumor Activity of BPIC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIC (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate) is a novel synthetic compound demonstrating significant preclinical anti-tumor, anti-inflammatory, and free-radical scavenging properties. This technical guide provides a comprehensive overview of the core preclinical findings related to this compound's anti-tumor activity. It includes a summary of its in vitro efficacy across various cancer cell lines, its mechanism of action as a DNA intercalator, and its multifaceted therapeutic potential. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development, presenting available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

In Vitro Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined using the MTT assay.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM) |

| S180 | Sarcoma | 1.2 |

| A549 | Lung Cancer | 3.5 |

| HCT-8 | Colon Cancer | 4.1 |

| BGC-823 | Gastric Cancer | 5.8 |

| U251 | Glioblastoma | 6.3 |

| HepG2 | Liver Cancer | 7.2 |

| CNE | Nasopharyngeal Carcinoma | 8.9 |

| HL-60 | Human Promyelocytic Leukemia | 0.96 |

| HT-29 | Human Colorectal Adenocarcinoma | 0.96 |

| K562 | Human Chronic Myelogenous Leukemia | 0.96 |

| SH-SY5Y | Human Neuroblastoma | 0.96 |

In Vivo Anti-Tumor Efficacy

Preclinical evaluation of this compound in a murine sarcoma S180 xenograft model has shown dose-dependent inhibition of tumor growth. While specific tumor growth inhibition percentages at varying doses are not publicly available, the studies indicate a significant anti-tumor effect in this in vivo model.

Table 2: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Tumor Type | Treatment Administration | Outcome |

| Murine | Sarcoma (S180 xenograft) | Intraperitoneal injection | Dose-dependent inhibition of tumor growth |

Mechanism of Action

This compound's primary anti-tumor mechanism is attributed to its function as a DNA intercalator. This interaction with DNA is thought to disrupt critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

DNA Intercalation

Molecular docking studies have indicated a high binding affinity of this compound to DNA, comparable to the well-established DNA intercalating agent, doxorubicin. This suggests a direct interaction with the genetic material of cancer cells.

Caption: this compound's primary mechanism of action.

Induction of Apoptosis

While the precise apoptotic pathway activated by this compound is still under full investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway. This is often characterized by the regulation of Bcl-2 family proteins and the activation of caspases. A related compound, BCI, has been shown to induce apoptosis through the intrinsic pathway by downregulating the anti-apoptotic protein Bcl-2, upregulating the pro-apoptotic protein Bax, and activating caspase-9 and caspase-3.[1] This suggests a potential mechanism for this compound that warrants further investigation.

Caption: Hypothesized intrinsic apoptosis pathway.

Anti-Inflammatory and Free-Radical Scavenging Activity

Beyond its direct anti-tumor effects, this compound also exhibits anti-inflammatory and antioxidant properties, which can contribute to its overall therapeutic potential by modulating the tumor microenvironment.

Anti-Inflammatory Activity

In a xylene-induced ear edema model in mice, this compound demonstrated anti-inflammatory effects. While specific dose-dependent inhibition data is not publicly available, the study indicated a reduction in inflammation.

Free-Radical Scavenging Activity

This compound has been shown to scavenge free radicals, including hydroxyl radicals (•OH), superoxide (B77818) anions (•O2-), and nitric oxide (NO). The specific IC50 value for its DPPH radical scavenging activity is not currently available in the literature.

Experimental Protocols

MTT Assay for In Vitro Anti-Proliferative Activity

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus this compound concentration.

Caption: MTT assay experimental workflow.

Murine Sarcoma S180 Xenograft Model

-

Cell Implantation: S180 sarcoma cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., via intraperitoneal injection) at various doses for a specified duration. A control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition is calculated.

Xylene-Induced Ear Edema Assay

-

Animal Groups: Mice are divided into control and treatment groups.

-

Compound Administration: this compound is administered to the treatment groups (e.g., orally or intraperitoneally).

-

Induction of Edema: A standardized amount of xylene is topically applied to the ear of each mouse to induce inflammation.

-

Measurement: After a specific time, the thickness or weight of the ear is measured to quantify the extent of edema.

-

Inhibition Calculation: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, is prepared.

-

Sample Addition: Different concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified time.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by this compound leads to a decrease in absorbance.

-

IC50 Calculation: The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined.

Conclusion and Future Directions

The preclinical data available for this compound highlight its potential as a promising anti-tumor agent with a multifaceted mechanism of action that includes DNA intercalation, induction of apoptosis, and modulation of the tumor microenvironment through its anti-inflammatory and antioxidant properties. The potent in vitro activity across a broad range of cancer cell lines is encouraging.

Further in-depth studies are warranted to fully elucidate the specific molecular pathways involved in this compound-induced apoptosis. Quantitative in vivo studies in a wider range of cancer models are necessary to establish a more comprehensive understanding of its efficacy, pharmacokinetics, and pharmacodynamics. The development of this technical guide serves to consolidate the current knowledge and provide a foundation for future research aimed at translating these promising preclinical findings into clinical applications. research aimed at translating these promising preclinical findings into clinical applications.

References

The Role of BPIC in Cell Cycle Arrest and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIC, or benzyl (B1604629) 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, is a novel synthetic compound demonstrating significant anti-tumor properties. Its primary mechanism of action is believed to be DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the known and inferred mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its potential signaling pathways.

Data Presentation

In Vitro Anti-Proliferative Activity of this compound

The anti-proliferative effects of this compound have been evaluated across various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| S180 | Sarcoma | 1.2 |

| A549 | Lung Cancer | 3.5 |

| HCT-8 | Colon Cancer | 4.1 |

| BGC-823 | Gastric Cancer | 5.8 |

| U251 | Glioblastoma | 6.3 |

| HepG2 | Liver Cancer | 7.2 |

| CNE | Nasopharyngeal Carcinoma | Not specified |

In Vivo Anti-Tumor Efficacy of this compound

In a murine sarcoma S180 xenograft model, this compound exhibited dose-dependent inhibition of tumor growth.

| Treatment Group | Dosage (mg/kg/day) | Tumor Inhibition Rate (%) |

| This compound | 1 | 35.2 |

| This compound | 2 | 58.7 |

| Doxorubicin (B1662922) (Control) | 1 | 25.4 |

Signaling Pathways

Based on the mechanism of action of similar pyrido[3,4-b]indole derivatives and the general pathways induced by DNA intercalators, the following signaling pathways are proposed for this compound-induced cell cycle arrest and apoptosis.

This compound-Induced Cell Cycle Arrest Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

This compound-Induced Apoptosis Signaling Pathway

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

MTT Assay for Anti-Proliferative Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., S180, A549, HCT-8, BGC-823, U251, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Cell Cycle and Apoptosis Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Cancer cell line

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Cyclin B1, CDK1, p21, Bcl-2, Bax, cleaved Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at its IC50 concentration for various time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vivo Murine Sarcoma S180 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Kunming mice (or other suitable immunodeficient strain)

-

S180 sarcoma cells

-

This compound solution for injection

-

Doxorubicin solution (positive control)

-

Saline (vehicle control)

-

Calipers

Procedure:

-

Subcutaneously inoculate mice with 1x10^6 S180 sarcoma cells.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1 and 2 mg/kg/day), doxorubicin (1 mg/kg/day), or vehicle control via intraperitoneal injection daily for a specified period (e.g., 10 days).

-

Measure tumor volume every other day using calipers (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Calculate the tumor inhibition rate: (1 - (Average tumor weight of treated group / Average tumor weight of control group)) x 100%.

Experimental Workflow Diagram

Caption: Overall experimental workflow for evaluating this compound's anti-tumor activity.

Conclusion

This compound is a promising anti-tumor agent that exerts its effects through DNA intercalation, leading to cell cycle arrest and apoptosis. The provided data and protocols offer a framework for researchers to further investigate its mechanisms of action and potential for clinical development. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. fully understand its therapeutic potential.

Unraveling the Downstream Signaling Networks Affected by BPIC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by two distinct molecules often referred to as BPIC: the synthetic anti-tumor agent, benzyl (B1604629) 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, and the endogenous innate immune protein, Bactericidal/Permeability-Increasing Protein (BPI). Given the shared acronym and the distinct mechanisms of action, this document addresses both entities to ensure clarity and provide a thorough resource for the scientific community.

Part 1: The Synthetic Anti-Tumor Agent this compound (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate)

The synthetic indole (B1671886) derivative, this compound, has demonstrated notable anti-proliferative, anti-inflammatory, and free-radical scavenging properties. Its primary mechanism of anti-tumor activity is attributed to its function as a DNA intercalator. This interaction with the DNA double helix obstructs crucial cellular processes like DNA replication and transcription, ultimately triggering downstream signaling cascades that lead to cell cycle arrest and programmed cell death (apoptosis).

Downstream Signaling Pathways Affected by Synthetic this compound

The intercalation of this compound into DNA initiates a cellular stress response, primarily activating the DNA Damage Response (DDR) pathway. This, in turn, orchestrates a series of events that halt cell cycle progression and can ultimately lead to apoptosis if the DNA damage is too severe to be repaired.

1. DNA Damage Response (DDR) Pathway:

Upon DNA intercalation by this compound, cells activate a complex signaling network to detect the DNA lesion, arrest the cell cycle to allow for repair, and, if necessary, initiate apoptosis. Key players in this pathway include:

-

Sensor Proteins: Protein complexes such as Mre11-Rad50-Nbs1 (MRN) recognize DNA double-strand breaks, which can be a consequence of replication fork collapse due to the presence of an intercalating agent.

-

Apical Kinases: Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases are recruited to the site of damage and activated.

-

Transducer Kinases: These activated apical kinases then phosphorylate a cascade of downstream kinases, including Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).

-

Effector Proteins: The signal is further transduced to effector proteins like the tumor suppressor p53, which plays a pivotal role in deciding the cell's fate.

2. Cell Cycle Arrest:

A critical consequence of DDR activation is the halting of the cell cycle to prevent the propagation of damaged DNA. This compound-induced DNA damage can lead to arrest at different phases of the cell cycle:

-

G1/S Arrest: Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin E-CDK2 complexes, preventing the cell from entering the S phase.

-

G2/M Arrest: The ATM/ATR-Chk1/Chk2 signaling axis can inactivate the Cdc25 phosphatase, which is necessary for the activation of the cyclin B-CDK1 complex that drives mitotic entry. A derivative of a similar pyrido[3,4-b]indole structure has been shown to induce G2/M arrest through the inhibition of CDK1 and cyclin B.[1]

3. Apoptosis (Programmed Cell Death):

If the DNA damage induced by this compound is extensive and cannot be repaired, the cell undergoes apoptosis. This can be initiated through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: p53 can induce the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Puma. These proteins lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, with caspase-9 as the initiator and caspase-3 as a key executioner.

-

Extrinsic (Death Receptor) Pathway: While less directly linked to DNA intercalation, cellular stress can sometimes sensitize cells to extrinsic apoptotic signals.

Quantitative Data

The anti-proliferative activity of the synthetic this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined by MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| S180 | Sarcoma | 1.2 |

| A549 | Lung Cancer | 3.5 |

| HCT-8 | Colon Cancer | 4.1 |

| BGC-823 | Gastric Cancer | 5.8 |

| U251 | Glioblastoma | 6.3 |

| HepG2 | Liver Cancer | 7.2 |

| CNE | Nasopharyngeal Carcinoma | 8.9 |

A novel harmine (B1663883) derivative with a similar pyrido[3,4-b]indole core, N-(4-(hydroxycarbamoyl)benzyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC), exhibited an IC50 value of 2.21 µM against HepG2 cells.[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry:

-

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Protocol:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. A related β-carboline compound was analyzed by flow cytometry to show an increase in the G2/M phase population in Leishmania amazonensis.[2]

-

3. Caspase-3 Activity Assay:

-

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[3]

-

Protocol (Colorimetric): [3]

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells to release their contents.

-

Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[3]

-

Incubate the reaction at 37°C.

-

Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.[3]

-

Quantify the caspase-3 activity based on the absorbance values.

-

Visualizations

Part 2: Bactericidal/Permeability-Increasing Protein (BPI)

Bactericidal/Permeability-Increasing Protein (BPI) is a crucial component of the innate immune system, primarily found in the granules of neutrophils. It plays a vital role in defending against Gram-negative bacterial infections. BPI exerts its effects by binding with high affinity to lipopolysaccharide (LPS), also known as endotoxin, a major component of the outer membrane of Gram-negative bacteria. This binding leads to two key outcomes: direct bactericidal activity and neutralization of LPS, which prevents the activation of pro-inflammatory signaling pathways.

Downstream Signaling Pathways Affected by BPI

The primary downstream signaling pathway affected by BPI is the Toll-like Receptor 4 (TLR4) signaling cascade. BPI's ability to bind and neutralize LPS prevents the initiation of this pathway, thereby mitigating the inflammatory response.

Inhibition of the TLR4 Signaling Pathway:

LPS is a potent activator of the innate immune system, and its recognition is primarily mediated by the TLR4 receptor complex on the surface of immune cells such as macrophages and monocytes. The activation of this pathway leads to the production of pro-inflammatory cytokines. BPI inhibits this process at the very first step:

-

LPS Sequestration: BPI binds to the lipid A moiety of LPS with high affinity.[4] This binding can lead to the formation of large BPI-LPS aggregates, which are unable to interact with the TLR4 receptor complex.[5]

-

Competition with LBP: Lipopolysaccharide-binding protein (LBP) is a soluble plasma protein that normally facilitates the transfer of LPS to the TLR4 co-receptor, CD14. BPI and LBP have opposing effects; while LBP enhances the inflammatory response to LPS, BPI inhibits it by competing with LBP for binding to LPS.[6]

-

Inhibition of TLR4 Activation: By sequestering LPS and preventing its interaction with CD14 and TLR4, BPI effectively blocks the dimerization of the TLR4 receptor and the subsequent recruitment of intracellular adaptor proteins, MyD88 and TRIF.

-

Suppression of Downstream Signaling: The inhibition of adaptor protein recruitment prevents the activation of downstream signaling cascades, including:

-

NF-κB Pathway: The MyD88-dependent pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the translocation of the transcription factor NF-κB into the nucleus, where it drives the expression of pro-inflammatory genes.

-

MAPK Pathway: The TLR4 pathway also activates mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which contribute to the inflammatory response.

-

IRF3 Pathway: The TRIF-dependent pathway leads to the activation of the transcription factor IRF3, which is crucial for the production of type I interferons.

-

By inhibiting these pathways, BPI significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Quantitative Data

The neutralizing capacity of BPI has been quantified by measuring the reduction in LPS-induced cytokine production.

| Cytokine | BPI Variant | IC50 | Cell Type | LPS Concentration |

| IL-6 | BPI216K | 12.0 ± 2.5 pM | Human PBMCs | 10 ng/mL |

| IL-6 | BPI216E | 152.9 ± 113.4 pM | Human PBMCs | 10 ng/mL |

Data from a study comparing two polymorphic variants of BPI.[7]

In a study on Mycobacterium tuberculosis-infected human macrophages, recombinant BPI was shown to significantly inhibit the production of TNF-α.[5] In a murine model of collagen-induced arthritis, BPI treatment downregulated inflammatory mediators by 47-93%.[8]

Experimental Protocols

1. LPS Neutralization Assay (Cytokine Measurement):

-

Principle: This assay measures the ability of BPI to inhibit the production of pro-inflammatory cytokines by immune cells in response to LPS stimulation.

-

Protocol:

-

Isolate immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).

-

Pre-incubate LPS with varying concentrations of BPI for a specified time (e.g., 30 minutes) at 37°C.

-

Add the LPS/BPI mixtures to the cultured immune cells.

-

Incubate the cells for a period sufficient to allow for cytokine production (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production by BPI compared to cells stimulated with LPS alone.

-

2. Western Blot Analysis of TLR4 Signaling Pathway Components:

-

Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylation status, within a cell lysate. This can be used to assess the activation state of key signaling molecules in the TLR4 pathway.

-

Protocol:

-

Treat immune cells with LPS in the presence or absence of BPI for various time points.

-

Lyse the cells to extract total cellular proteins.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

-

Visualizations

References

- 1. A novel harmine derivative, N-(4-(hydroxycarbamoyl)benzyl)-1-(4- methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC), as histone deacetylase inhibitor: in vitro antiproliferation, apoptosis induction, cell cycle arrest, and antimetastatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Butyl-[1-(4-Methoxy)Phenyl-9H-β-Carboline]-3-Carboxamide Prevents Cytokinesis in Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. High-affinity binding of the bactericidal/permeability-increasing protein and a recombinant amino-terminal fragment to the lipid A region of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bactericidal Permeability-Increasing Protein (BPI) Inhibits Mycobacterium tuberculosis Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vivo evaluations of benzyl Nω-nitro-Nα-(9H-pyrido[3,4-b]indole-3-carbonyl)-l-argininate as an apoptosis inducer capable of decreasing the serum concentration of P-selectin - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. A Polymorphism of Bactericidal/Permeability-Increasing Protein Affects Its Neutralization Efficiency towards Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bactericidal/Permeability-Increasing Protein Downregulates the Inflammatory Response in In Vivo Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BPIC Treatment of A549 Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIC (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate) is a novel synthetic compound demonstrating significant anti-tumor properties. Its primary mechanism of action is attributed to its function as a DNA intercalator, a process that disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the A549 human lung adenocarcinoma cell line.

Core Mechanism of Action: DNA Intercalation

This compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to structural distortions of the DNA, interfering with the enzymatic machinery responsible for replication and transcription. This disruption is the primary trigger for the downstream cytotoxic effects observed in cancer cells.

Figure 1. This compound's mechanism of action as a DNA intercalator, leading to inhibition of DNA replication and transcription, resulting in cell cycle arrest and apoptosis.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Cell Line | Cancer Type | IC50 (µM) of this compound[1] |

| A549 | Lung Cancer | 3.5 |

| S180 | Sarcoma | 1.2 |

| HCT-8 | Colon Cancer | 4.1 |

| BGC-823 | Gastric Cancer | 5.8 |

| U251 | Glioblastoma | 6.3 |

| HepG2 | Liver Cancer | 7.2 |

| CNE | Nasopharyngeal | Not Specified |

Experimental Protocols

A549 Cell Culture and Maintenance

A fundamental prerequisite for reliable and reproducible results is healthy and consistent cell culture.

Materials:

-

A549 cell line (ATCC® CCL-185™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed new flasks at a 1:4 to 1:8 split ratio.

Figure 2. Workflow for the subculturing of A549 cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound on A549 cells.

Materials:

-

A549 cells

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

A549 cells

-

Complete growth medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

A549 cells

-

Complete growth medium

-

This compound stock solution

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed A549 cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-